molecular formula C9H7BrO3 B2548994 4-Bromo-2-formyl-5-methylbenzoic acid CAS No. 2248294-67-7

4-Bromo-2-formyl-5-methylbenzoic acid

Cat. No.: B2548994
CAS No.: 2248294-67-7
M. Wt: 243.056
InChI Key: RFUMBDXALVYLAU-UHFFFAOYSA-N
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Description

4-Bromo-2-formyl-5-methylbenzoic acid is a substituted benzoic acid derivative featuring a bromine atom at position 4, a formyl group at position 2, and a methyl group at position 4. The formyl group enhances electrophilicity, making it a candidate for condensation or nucleophilic substitution reactions, while the bromine atom offers a handle for cross-coupling reactions .

Properties

IUPAC Name

4-bromo-2-formyl-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO3/c1-5-2-7(9(12)13)6(4-11)3-8(5)10/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFUMBDXALVYLAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-formyl-5-methylbenzoic acid typically involves multi-step organic reactions. One common method starts with the bromination of 2-methylbenzoic acid to introduce the bromine atom at the 4-position. This is followed by formylation to introduce the formyl group at the 2-position. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination and formylation reagents such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-formyl-5-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

    Oxidation: 4-Bromo-2-carboxy-5-methylbenzoic acid.

    Reduction: 4-Bromo-2-hydroxymethyl-5-methylbenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

4-Bromo-2-formyl-5-methylbenzoic acid is utilized in several scientific research applications:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Potential use in the development of pharmaceuticals due to its structural similarity to bioactive compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-formyl-5-methylbenzoic acid depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The bromine atom and formyl group play crucial roles in its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Data Table: Key Structural Analogs and Properties

Compound Name Substituents (Positions) Similarity Score Key Properties/Applications
This compound Br (4), CHO (2), CH₃ (5) N/A High acidity, cross-coupling substrate
4-Bromo-2-fluoro-5-methylbenzoic acid Br (4), F (2), CH₃ (5) 0.97 Stable, used in fluorinated drug synthesis
2-Bromo-4-fluoro-5-methylbenzoic acid Br (2), F (4), CH₃ (5) 0.94 Steric hindrance limits reactivity
2-Amino-5-bromo-4-methoxybenzoic acid NH₂ (2), Br (5), OCH₃ (4) 0.97 Drug intermediate, higher solubility
5-Bromo-4-tert-butyl-2-methoxybenzoic acid Br (5), t-Bu (4), OCH₃ (2) N/A () Bulky substituent for steric studies

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